molecular formula C6ClF9 B3040881 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene CAS No. 247170-18-9

1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene

Cat. No.: B3040881
CAS No.: 247170-18-9
M. Wt: 278.5 g/mol
InChI Key: SPJMTEPSABEJSM-UHFFFAOYSA-N
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Description

1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is an organofluorine compound characterized by its high chemical and thermal stability. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly resistant to degradation and reactive under specific conditions.

Biochemical Analysis

Biochemical Properties

1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene plays a crucial role in biochemical reactions, particularly in the synthesis of perhalocyclopentanones and tetracarbocyanine dyes . It interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of complex fluorinated compounds. The nature of these interactions often involves the formation of stable intermediates, which are essential for the successful completion of the reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, changes in gene expression patterns have been noted, which can impact cellular functions such as proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its mechanism of action. These interactions can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is known for its high chemical stability, which allows it to maintain its activity over extended periods. Long-term studies have shown that it can undergo slow degradation, leading to changes in its efficacy. These temporal effects are crucial for understanding the compound’s long-term impact on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular functions and improved metabolic activity. At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution mechanisms are essential for understanding how the compound exerts its effects at the cellular level .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its interactions with biomolecules and its overall impact on cellular functions .

Preparation Methods

The synthesis of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene typically involves the reaction of chlorinated perfluorocyclopentane with hydrogen chloride. This reaction is conducted under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity .

Chemical Reactions Analysis

1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: While the compound is generally resistant to oxidation, specific reagents can induce oxidation or reduction reactions.

    Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include halogens, organometallic compounds, and strong acids or bases. The major products formed depend on the reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene has several applications in scientific research:

Comparison with Similar Compounds

1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene can be compared with other fluorinated cyclopentenes, such as:

Properties

IUPAC Name

1-chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF9/c7-2-1(5(12,13)14)3(8,9)6(15,16)4(2,10)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJMTEPSABEJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045673
Record name 1-Chloro-perfluoro-2-methylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247170-18-9
Record name 1-Chloro-perfluoro-2-methylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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